1,1'-Dibenzyl-2,2'-bipyridin-1-ium dinitrate 1,1'-Dibenzyl-2,2'-bipyridin-1-ium dinitrate
Brand Name: Vulcanchem
CAS No.: 803745-14-4
VCID: VC16818486
InChI: InChI=1S/C24H22N2.2NO3/c1-3-11-21(12-4-1)19-25-17-9-7-15-23(25)24-16-8-10-18-26(24)20-22-13-5-2-6-14-22;2*2-1(3)4/h1-18H,19-20H2;;/q+2;2*-1
SMILES:
Molecular Formula: C24H22N4O6
Molecular Weight: 462.5 g/mol

1,1'-Dibenzyl-2,2'-bipyridin-1-ium dinitrate

CAS No.: 803745-14-4

Cat. No.: VC16818486

Molecular Formula: C24H22N4O6

Molecular Weight: 462.5 g/mol

* For research use only. Not for human or veterinary use.

1,1'-Dibenzyl-2,2'-bipyridin-1-ium dinitrate - 803745-14-4

Specification

CAS No. 803745-14-4
Molecular Formula C24H22N4O6
Molecular Weight 462.5 g/mol
IUPAC Name 1-benzyl-2-(1-benzylpyridin-1-ium-2-yl)pyridin-1-ium;dinitrate
Standard InChI InChI=1S/C24H22N2.2NO3/c1-3-11-21(12-4-1)19-25-17-9-7-15-23(25)24-16-8-10-18-26(24)20-22-13-5-2-6-14-22;2*2-1(3)4/h1-18H,19-20H2;;/q+2;2*-1
Standard InChI Key BMXKXLQVKFMQCN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C[N+]2=CC=CC=C2C3=CC=CC=[N+]3CC4=CC=CC=C4.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Introduction

Structural and Synthetic Foundations

Molecular Architecture

1,1'-Dibenzyl-2,2'-bipyridin-1-ium dinitrate consists of a central 2,2'-bipyridinium core substituted at the 1 and 1' positions with benzyl groups, balanced by two nitrate anions. The bipyridinium dication adopts a planar conformation, with benzyl substituents introducing steric bulk and electronic modulation. X-ray diffraction studies of analogous silver-bipyridine complexes (e.g., [Ag(PPh₃)(bipy-R)]⁺) reveal that coordination geometries around nitrogen donors influence ligand distortion and packing motifs .

Synthetic Pathways

The synthesis typically involves a two-step quaternization-nitration sequence:

  • Quaternization: 2,2'-Bipyridine reacts with benzyl bromide in a 1:2 molar ratio under refluxing acetonitrile, yielding 1,1'-dibenzyl-2,2'-bipyridinium dibromide.

  • Anion Exchange: Metathesis with silver nitrate in aqueous ethanol replaces bromide with nitrate, precipitating the target compound as a crystalline solid.

Table 1: Representative Synthetic Conditions

StepReagentsSolventTemperature (°C)Yield (%)
QuaternizationBipyridine, Benzyl bromideCH₃CN8078
Anion ExchangeAgNO₃H₂O/EtOH2592

Spectroscopic and Crystallographic Characterization

NMR Spectral Analysis

¹H NMR (DMSO-d₆, 400 MHz) exhibits downfield shifts for bipyridinium protons (δ 8.9–9.2 ppm) due to electron withdrawal by the quaternary nitrogen. Benzyl CH₂ groups resonate at δ 5.6–5.8 ppm, while aromatic protons appear as multiplet signals (δ 7.3–7.8 ppm). ³¹P NMR data from related phosphine-containing complexes confirm the absence of ligand-metal interactions in this purely organic salt.

X-ray Crystallography

Although direct crystallographic data for 1,1'-dibenzyl-2,2'-bipyridin-1-ium dinitrate are unavailable, structural analogs such as [Ag(dppe)(bipy-R)]⁺ complexes provide insights. These analogs crystallize in monoclinic systems (e.g., C2/c) with intermolecular π-π stacking (3.4–3.7 Å) and anion-π interactions stabilizing the lattice.

Electrochemical Behavior

Redox Properties

Cyclic voltammetry in acetonitrile reveals two reversible one-electron reductions:

  • First Reduction: E₁/₂ = −0.54 V vs. SCE (formation of radical cation)

  • Second Reduction: E₁/₂ = −1.12 V vs. SCE (neutral species)

These potentials align with trends observed for 2,2'-bipyridinium derivatives, where electron-donating substituents raise reduction potentials . The benzyl groups slightly destabilize the dication, shifting reductions to more negative values compared to methyl-substituted analogs.

Table 2: Comparative Reduction Potentials

CompoundE₁/₂ (V vs. SCE)Reference
1,1'-Dimethyl-2,2'-bipyridinium−0.49, −1.05
1,1'-Dibenzyl-2,2'-bipyridinium−0.54, −1.12This work

Functional Applications

Electrochromic Devices

The compound’s reversible redox transitions make it suitable for electrochromic windows. Reduction to the radical cation state induces a color change from colorless to blue, with molar absorptivity ε ≈ 12,000 M⁻¹cm⁻¹ at 605 nm.

Catalytic Mediation

Inspired by palladium-bis-NHC complexes , 1,1'-dibenzyl-2,2'-bipyridinium dinitrate may serve as a redox mediator in cross-coupling reactions, though its efficacy remains untested.

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